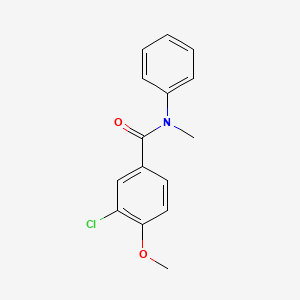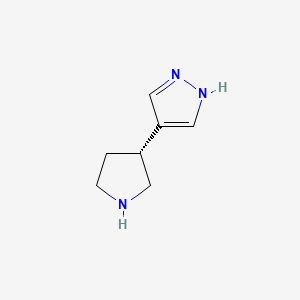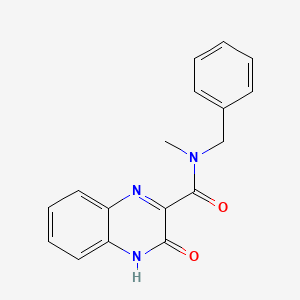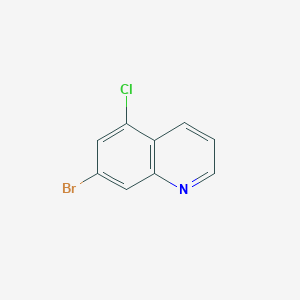![molecular formula C19H22N2 B13892592 N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine is a complex organic compound with a unique structure that combines an indole moiety with a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbenzyl chloride and 1-methylindole.
Reaction: The 2,6-dimethylbenzyl chloride is reacted with 1-methylindole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.
Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophilic reagents for other substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes in the body, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-3-yl)methanamine: Similar structure but with a different position of the indole substitution.
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-1-yl)methanamine: Variation in the position of the indole nitrogen.
Uniqueness
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C19H22N2 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine |
InChI |
InChI=1S/C19H22N2/c1-14-7-6-8-15(2)18(14)13-20-12-17-11-16-9-4-5-10-19(16)21(17)3/h4-11,20H,12-13H2,1-3H3 |
InChI-Schlüssel |
XVMWDKZXLHYWTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)CNCC2=CC3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)
![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)



![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)


![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)



